molecular formula C12H6F3NO2 B8809984 3',4',5'-Trifluoro-2-nitrobiphenyl CAS No. 1056196-56-5

3',4',5'-Trifluoro-2-nitrobiphenyl

Cat. No.: B8809984
CAS No.: 1056196-56-5
M. Wt: 253.18 g/mol
InChI Key: LFADBBPCVQXYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3',4',5'-Trifluoro-2-nitrobiphenyl is a useful research compound. Its molecular formula is C12H6F3NO2 and its molecular weight is 253.18 g/mol. The purity is usually 95%.
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Properties

CAS No.

1056196-56-5

Molecular Formula

C12H6F3NO2

Molecular Weight

253.18 g/mol

IUPAC Name

1,2,3-trifluoro-5-(2-nitrophenyl)benzene

InChI

InChI=1S/C12H6F3NO2/c13-9-5-7(6-10(14)12(9)15)8-3-1-2-4-11(8)16(17)18/h1-6H

InChI Key

LFADBBPCVQXYLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=C(C(=C2)F)F)F)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 500 mg (1.49 mmol) of 3,4,5-trifluoro-1-(6-bromo-6-nitrocyclohex-3-en-1-yl)-benzene from example 2.4 in 10 ml of toluene were added 200 mg (0.6 mmol) of tetrabutylammonium bromide and 15 ml of aqueous NaOH (4M) and the mixture was stirred for 24 h at room temperature. During the reaction, air was sparged through the mixture. Then the reaction mixture was stirred for another 12 h at 50° C. After cooling to room temperature, the phases were separated, the aqueous phase was extracted with ethylacetate (3×10 ml) and the organic phases were dried over Na2SO4. Column chromatography (SiO2, cyclohexane/ethylacetate 8:1) yielded 218 mg (0.86 mmol, 58% of theory) of the title compound as a reddish solid.
Name
3,4,5-trifluoro-1-(6-bromo-6-nitrocyclohex-3-en-1-yl)-benzene
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500 mg
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reactant
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15 mL
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reactant
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10 mL
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200 mg
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catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A well-inertized pressure vessel was initially charged with a mixture of 49.6 g (0.113 mol) of a 40% solution of 3,4,5-trifluorophenylboronic acid in tetrahydrofuran from preliminary stage a) with 121.6 g (0.304 mol) of a 10% sodium hydroxide solution and 19.7 g (0.124 mol) of 2-nitrochlorobenzene. The particular ligand was then added at room temperature, the mixture was stirred and the palladium(II) chloride was finally added. Subsequently, the reaction mixture was heated to 105° C. This established a pressure of approx. 3-4 bar. After about 12 hours of reaction time, the pressure vessel was decompressed to standard pressure and cooled to 30° C., and the reaction mixture was discharged. For workup, the reaction mixture was taken up in tert-butyl methyl ether, the phases were separated and the aqueous phase re-extracted twice with tert-butyl methyl ether. The solvents were distilled off completely under reduced pressure, the final weight was determined and the content of the crude 3,4,5-trifluoro-2′-nitrobiphenyl was analyzed by means of quantitative HPLC. If desired, the crude 3,4,5-trifluoro-2′-nitrobiphenyl can be purified further, for example by crystallization from isobutanol.
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